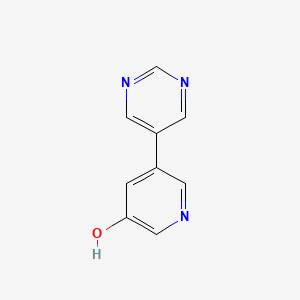![molecular formula C37H32ClN3O8 B12065503 3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester CAS No. 223734-98-3](/img/structure/B12065503.png)
3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with the following chemical formula:
C14H12ClNO2
. - It belongs to the class of pyridinecarboxylic acids and contains a chlorophenyl group.
- The compound’s systematic name is quite lengthy, but it can be referred to as 3- [2- (3-chlorophenyl)ethyl]pyridine-2-carboxylic acid .
- It is also known by other names, such as epoxy mesylate and Loratadine Impurity 61 .
Vorbereitungsmethoden
- The synthetic routes for this compound involve several steps due to its intricate structure.
- One common method involves the reaction of 2-chloro-4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methylpyridine with appropriate reagents.
- Industrial production methods may vary, but they typically optimize yield and purity.
Analyse Chemischer Reaktionen
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
- In chemistry, this compound serves as a building block for more complex molecules due to its unique structure.
- In biology, it may be used as a probe or ligand to study specific molecular interactions.
- Medicinally, it could have potential applications, although further research is needed.
- In industry, it might find use in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
- The exact mechanism by which this compound exerts its effects remains an area of investigation.
- It likely interacts with specific molecular targets or pathways, but detailed studies are required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
- While this compound is unique due to its complex structure, it shares similarities with other pyridinecarboxylic acids.
- Similar compounds include related derivatives with varying substituents on the pyridine ring.
Eigenschaften
CAS-Nummer |
223734-98-3 |
|---|---|
Molekularformel |
C37H32ClN3O8 |
Molekulargewicht |
682.1 g/mol |
IUPAC-Name |
methyl 4-(2-chlorophenyl)-5-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-6-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C37H32ClN3O8/c1-21-30(37(47)48-2)31(26-14-7-8-15-27(26)38)32(29(42)16-9-17-40-33(43)22-10-3-4-11-23(22)34(40)44)28(39-21)20-49-19-18-41-35(45)24-12-5-6-13-25(24)36(41)46/h3-8,10-15,31,39H,9,16-20H2,1-2H3 |
InChI-Schlüssel |
NHVDPQDXBLKGPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)COCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)CCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



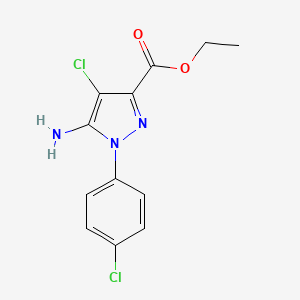


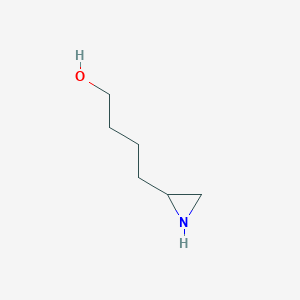
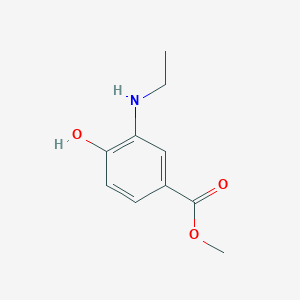

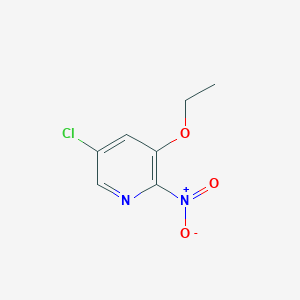



![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

